molecular formula C19H18F3N3O B4370111 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4370111
M. Wt: 361.4 g/mol
InChI Key: ZKVXZCDUZNUUEP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a pyrazole ring fused to a pyridine ring, with various substituents including a cyclopropyl group, an ethyl group, a methoxyphenyl group, and a trifluoromethyl group. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The ethyl group can be oxidized to form an ethyl ketone.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).

Major Products Formed:

  • Oxidation: Ethyl ketone

  • Reduction: Trifluoromethyl alcohol

  • Substitution: Various substituted methoxyphenyl derivatives

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of substituents and structural features. Similar compounds include:

  • 3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 3-Cyclopropyl-6-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Properties

IUPAC Name

3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-3-12-10-15(19(20,21)22)16-17(11-4-5-11)24-25(18(16)23-12)13-6-8-14(26-2)9-7-13/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVXZCDUZNUUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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